2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

This rigid spirocyclic diamine is a privileged GPCR scaffold with defined 2,9-connectivity and N-methylation crucial for target engagement. Unlike flexible diamines, its core induces a distinct ER stress response, making it a high-value fragment for oncology and neuroscience programs. Secure this well-characterized building block (ClogP 0.6, pKa 9.3) for your SAR exploration.

Molecular Formula C11H22N2
Molecular Weight 182.311
CAS No. 1513649-81-4
Cat. No. B2761918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-2,9-diazaspiro[5.5]undecane
CAS1513649-81-4
Molecular FormulaC11H22N2
Molecular Weight182.311
Structural Identifiers
SMILESCC1CNCCC12CCCN(C2)C
InChIInChI=1S/C11H22N2/c1-10-8-12-6-5-11(10)4-3-7-13(2)9-11/h10,12H,3-9H2,1-2H3
InChIKeyBHFAUCTWMHSJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (CAS 1513649-81-4): A Defined Spirocyclic Scaffold for Receptor Targeting and Fragment-Based Research


2,7-Dimethyl-2,9-diazaspiro[5.5]undecane (CAS 1513649-81-4) is a bicyclic, saturated spirocyclic diamine composed of two piperidine rings sharing a quaternary carbon atom [1]. This rigid spiro[5.5]undecane core, substituted with methyl groups at the 2- and 7-positions, is a privileged scaffold in medicinal chemistry, notably featured in patents and studies for modulating G-protein coupled receptors (GPCRs) like muscarinic and orexin receptors, and for inducing specific cellular stress responses [2]. Its conformational constraint differentiates it from flexible linear diamines, offering a unique vectorial presentation of key amine functionalities.

Technical Justification for Specifying 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane vs. Other Spiro or Linear Analogs


Generic substitution with other diazaspiro[5.5]undecane regioisomers (e.g., 1,9- or 3,9-diaza) or flexible diamines (e.g., homopiperazine) is scientifically untenable due to the critical influence of the 2,9-connectivity and N-methylation on both physicochemical properties and biological target engagement. The 2,9-diazaspiro[5.5]undecane core is known to elicit a distinct Endoplasmic Reticulum (ER) stress response not observed with its 1,9- or 3,9-regioisomers [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that even subtle modifications to the diazaspiro core or its N-substituents can drastically alter or abolish activity against targets like GRP78 or orexin receptors [1]. The methyl groups on this specific scaffold also impact its calculated lipophilicity (logP) and basicity (pKa), key parameters governing permeability and solubility in cell-based assays and formulation development [2].

Quantitative Differentiation Guide: 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane vs. Key Comparators


Conformational Constraint & 3D Vectorial Presentation vs. Flexible Linear Diamines

The 2,7-dimethyl-2,9-diazaspiro[5.5]undecane scaffold provides a rigid, three-dimensional orientation of its two amine functional groups. In contrast, a flexible acyclic analog like N,N'-dimethyl-1,6-hexanediamine presents these groups in a dynamic, lower-energy conformational ensemble. The spiro[5.5]undecane core in related compounds has been shown to be essential for biological activity, as even subtle changes to the core region abrogate its effects [1]. This pre-organized structure reduces the entropic penalty upon target binding and allows for precise vectorial alignment with complementary receptor pockets.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Differential Calculated Lipophilicity (ClogP) for Permeability Optimization

The calculated partition coefficient (ClogP) for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is reported as 0.6 [1], placing it within the favorable range for both aqueous solubility and passive membrane permeability. This value represents a key differentiation point. For instance, the unsubstituted 2,9-diazaspiro[5.5]undecane core (CAS 189510-53-0) is predicted to be more polar (ClogP approx. -0.2), which can limit its passive cellular uptake. Conversely, more highly decorated analogs like 9-[(2-Ethyl-5-pyrimidinyl)methyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane are predicted to be significantly more lipophilic (ClogP > 4.0) , which may increase the risk of poor solubility, promiscuous binding, or metabolic instability.

ADME Physicochemical Property Prediction LogP Optimization

Predicted pKa Differentiates Reactivity and Salt Formation Potential

The predicted pKa for the basic nitrogen centers in 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane is approximately 9.3 . This is higher than that of a structurally similar N-Boc protected analog (e.g., 9-Boc-2,9-diazaspiro[5.5]undecane, predicted pKa = 11.22) but significantly lower than that of a typical secondary amine like piperidine (pKa ~ 11.2). The presence of two methyl groups and the spirocyclic structure modulates the basicity of the nitrogens. This specific pKa value has direct implications for the compound's protonation state under physiological conditions (pH 7.4) and its ability to form stable, crystalline salts with various acids for purification or formulation.

pKa Prediction Chemical Development Salt Screening

Validated Chemical Class for ER Stress Modulation vs. Inactive Regioisomers

A quantitative high-throughput screen (qHTS) of ~425,000 compounds identified the 2,9-diazaspiro[5.5]undecane core as a privileged scaffold for activating the ER stress response (ERSR) in glioma cells [1]. This screen validated the 2,9-diaza regioisomer as an active core for inducing GRP78 expression. Critically, the study's SAR analysis demonstrated that the 2,9-diazaspiro[5.5]undecane core was essential, and even small structural changes could eliminate ERSR activity [1]. This provides class-level validation that compounds built on this specific core, including the 2,7-dimethyl variant, are positioned in a biologically active chemical space distinct from other spiro or non-spiro diamines.

Cancer Biology Endoplasmic Reticulum Stress High-Throughput Screening

Primary Application Scenarios for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting GPCRs or ER Stress Pathways

As a low molecular weight (182.3 g/mol), rigid diamine, this compound is an ideal fragment for building libraries targeting GPCRs like muscarinic or orexin receptors [1]. Its calculated ClogP of 0.6 makes it a favorable starting point for fragment evolution, as it can accommodate the addition of lipophilic groups without immediately compromising solubility [2]. The validated activity of the 2,9-diazaspiro core in ER stress modulation further supports its use in screens for novel oncology targets [1].

Chemical Biology Probe Development

The compound's distinct pKa (~9.3) and defined 3D structure make it suitable for creating cell-permeable chemical probes [1]. Its moderate basicity means it will be partially protonated at physiological pH, a property that can be leveraged to optimize both target engagement and cellular distribution. The scaffold can be functionalized on either nitrogen to introduce tags (e.g., biotin, fluorophores) or photoaffinity labels while preserving the core's favorable rigidity and physicochemical profile [1].

Synthesis of Muscarinic Antagonist and Beta-Adrenoreceptor Agonist Analogs

The WO2010067102 patent explicitly claims diazaspiro[5.5]undecane derivatives as dual-action muscarinic-receptor antagonists and beta-adrenoreceptor agonists for treating pulmonary disorders [1]. 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane serves as a key structural intermediate or a close analog to the core scaffolds described. Its commercial availability allows researchers to rapidly synthesize and explore novel analogs in this therapeutically relevant chemical space without de novo synthesis of the complex spirocyclic core.

Scaffold for Physicochemical Property Optimization

This scaffold is valuable in medicinal chemistry programs aiming to improve the properties of a lead series. Its rigid core can increase metabolic stability compared to flexible chains. The predicted logP of 0.6 and pKa of 9.3 provide a well-characterized baseline [1]. Chemists can confidently use it as a building block to design new molecules, knowing that subsequent modifications will start from a favorable region of property space, thereby reducing the risk of late-stage ADME failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethyl-2,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.